Technical Whitepaper: Synthesis, Characterization, and Scaffold Utility of 4-Methyl-N-[(2-methylphenyl)methyl]benzamide (CAS 331638-64-3)
Technical Whitepaper: Synthesis, Characterization, and Scaffold Utility of 4-Methyl-N-[(2-methylphenyl)methyl]benzamide (CAS 331638-64-3)
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the rational design of small-molecule libraries relies heavily on privileged scaffolds. 4-Methyl-N-[(2-methylphenyl)methyl]benzamide , registered under CAS number 331638-64-3 [1][2], is a highly versatile, synthetically accessible building block. Structurally, it consists of a central amide linker flanked by a para-toluoyl group and an ortho-methylbenzylamine moiety. This specific substitution pattern provides a unique combination of hydrophobic vectors and steric shielding, making it an ideal intermediate or fragment for the development of kinase inhibitors, epigenetic modulators, and antimicrobial agents[3][4].
This whitepaper provides an in-depth technical guide to the physicochemical profiling, mechanistic synthesis, self-validating experimental protocols, and pharmacophore utility of this specific benzamide derivative.
Physicochemical & Structural Profiling
Understanding the physicochemical properties of a scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below highlights the compound's compliance with Lipinski’s Rule of Five, indicating excellent drug-like properties.
| Property | Value | Structural Implication |
| Chemical Name | 4-methyl-N-[(2-methylphenyl)methyl]benzamide | Standard IUPAC nomenclature. |
| Synonyms | 4-Methyl-N-(2-methylbenzyl)benzamide | Common literature nomenclature[1]. |
| CAS Number | 331638-64-3 | Unique registry identifier[5]. |
| Molecular Formula | C₁₆H₁₇NO | Determines exact mass for HRMS. |
| Molecular Weight | 239.31 g/mol | Highly efficient fragment size (MW < 300). |
| Hydrogen Bond Donors | 1 (Amide N-H) | Facilitates directional target engagement. |
| Hydrogen Bond Acceptors | 1 (Amide C=O) | Acts as a hinge-binding motif. |
| Rotatable Bonds | 3 | Balances flexibility with conformational entropy. |
| Topological Polar Surface Area | 29.10 Ų | Excellent membrane permeability profile. |
Mechanistic Synthesis & Causality
While often mediated by expensive coupling reagents (e.g., HATU, EDC/HOBt)[6][7], the specific steric and electronic nature of 4-methyl-N-[(2-methylphenyl)methyl]benzamide dictates a more atom-economical approach.
The ortho-methyl group on the 2-methylbenzylamine starting material introduces mild steric hindrance near the nucleophilic nitrogen. To overcome this without prolonged heating or specialized catalysts[8][9], nucleophilic acyl substitution utilizing an acyl chloride is the optimal route. 4-Methylbenzoyl chloride is highly electrophilic, driving the reaction to completion rapidly at room temperature. N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it solely acts as an acid scavenger to neutralize the HCl byproduct.
Figure 1: Step-by-step synthetic workflow and isolation strategy for CAS 331638-64-3.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes a built-in causality check to verify the success of the operation.
Step 1: Reaction Setup
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Dissolve 2-methylbenzylamine (1.0 eq, 10 mmol) and DIPEA (1.5 eq, 15 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.
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Causality Check: Nitrogen prevents the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.
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Cool the mixture to 0 °C using an ice bath.
Step 2: Reagent Addition & Monitoring
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Add 4-methylbenzoyl chloride (1.1 eq, 11 mmol) dropwise over 10 minutes.
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Causality Check: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing the formation of unwanted side products.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Validation: Monitor via Thin-Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The disappearance of the amine spot (ninhydrin stain active) and the appearance of a new, higher-Rf UV-active spot confirms conversion.
Step 3: Workup & Purification
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Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL).
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Wash the combined organic layers sequentially with 1N HCl (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes hydrolyzed 4-methylbenzoic acid), and brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude residue via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes gradient) to afford the pure product as a white solid.
Analytical Characterization Standards
To definitively confirm the identity and purity of the synthesized CAS 331638-64-3, the following analytical benchmarks must be met:
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LC-MS (ESI+): The expected mass for C₁₆H₁₇NO is 239.13 Da. The mass spectrum must show a dominant pseudomolecular ion peak at m/z 240.1 [M+H]⁺ .
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¹H NMR (400 MHz, CDCl₃):
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Aryl Methyls: Two distinct singlets around δ 2.35-2.40 ppm, integrating for 3H each (the para-methyl and ortho-methyl groups).
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Benzylic CH₂: A doublet around δ 4.60 ppm (integrating for 2H), coupling with the adjacent amide N-H.
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Amide N-H: A broad singlet or triplet around δ 6.20-6.40 ppm (integrating for 1H), characteristic of a secondary amide.
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Aromatic Protons: Multiplets between δ 7.10-7.70 ppm integrating for 8H, representing the substituted phenyl rings.
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Pharmacophore Utility & Target Engagement
Benzamide derivatives are highly regarded in drug discovery due to their ability to act as stable, directional hydrogen-bond donors/acceptors[3][4]. The specific substitution pattern of 4-methyl-N-[(2-methylphenyl)methyl]benzamide offers a highly tunable pharmacophore model.
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The Amide Core: Acts as the primary anchoring point, frequently engaging the hinge region of kinases or the active site of bacterial division proteins like FtsZ[4].
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The 4-Methyl Vector: The para-substitution on the benzoyl ring projects directly into deep lipophilic pockets, enhancing binding affinity through van der Waals interactions without significantly increasing the molecular weight.
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The 2-Methylbenzyl Shield: The ortho-methyl group on the benzylic ring creates a steric clash with the benzylic protons. This restricts the rotation around the C-N bond, effectively locking the molecule into a specific dihedral conformation. This pre-organization reduces the entropic penalty upon target binding, a critical strategy in rational drug design.
Figure 2: Pharmacophore interaction model of the 4-methyl-N-[(2-methylphenyl)methyl]benzamide scaffold.
References
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Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews, 2009, 38, 606-631. URL: [Link]
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Title: Metal-catalysed approaches to amide bond formation. Source: Chemical Society Reviews, 2011, 40, 3405-3415. URL: [Link]
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Title: Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Source: Molecules (MDPI), 2020, 25(7), 1646. URL: [Link]
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Title: Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Source: Arabian Journal of Chemistry (via PMC), 2022, 15(4), 103736. URL: [Link]
Sources
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- 2. echemi.com [echemi.com]
- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity [mdpi.com]
- 5. 6639-19-6|N,N,2-Trimethylbenzamide|BLD Pharm [bldpharm.com]
- 6. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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